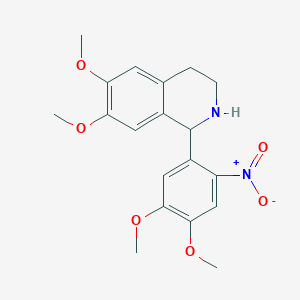
N'-(1H-indol-3-ylmethylene)-3,5-dinitrobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-indol-3-ylmethylene)-3,5-dinitrobenzohydrazide, commonly known as INDH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. INDH is a hydrazide derivative that exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of INDH involves the inhibition of various cellular pathways, including the PI3K/Akt and MAPK/ERK signaling pathways. The compound has been shown to induce apoptosis by activating the caspase-3 pathway and inhibiting the anti-apoptotic protein Bcl-2. Additionally, INDH has been reported to inhibit the expression of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, by suppressing the NF-κB signaling pathway.
Biochemical and Physiological Effects:
INDH exhibits a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial properties. The compound has been shown to induce apoptosis in cancer cells by inhibiting cell proliferation and activating the caspase-3 pathway. Moreover, INDH has been reported to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, the compound has been shown to have anti-microbial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using INDH in lab experiments include its ability to inhibit various cellular pathways, making it a potential therapeutic agent for various diseases. Moreover, the compound exhibits a wide range of biological activities, making it a versatile tool for studying cellular processes. However, the limitations of using INDH in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on INDH. One potential area of investigation is the development of novel INDH derivatives with improved solubility and bioavailability. Another area of research is the identification of specific cellular targets of INDH and the elucidation of its mechanism of action. Moreover, the potential therapeutic applications of INDH in various diseases, including cancer and inflammation, warrant further investigation.
Méthodes De Synthèse
INDH can be synthesized using different methods, including the reaction of 3,5-dinitrobenzoyl chloride with indole-3-carboxaldehyde in the presence of hydrazine hydrate. Another method involves the reaction of 3,5-dinitrobenzoyl hydrazine with indole-3-carboxaldehyde in the presence of acetic acid. The yield and purity of the compound can be improved by using a column chromatography technique.
Applications De Recherche Scientifique
INDH has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. In cancer research, INDH has been found to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. The compound has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Moreover, INDH has been reported to have anti-microbial activity against various bacterial and fungal strains.
Propriétés
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O5/c22-16(10-5-12(20(23)24)7-13(6-10)21(25)26)19-18-9-11-8-17-15-4-2-1-3-14(11)15/h1-9,17H,(H,19,22)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSQTQKALNFSPG-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1H-indol-3-ylmethylene)-3,5-dinitrobenzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-furylmethyl)-N,5-dimethyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5975650.png)
![3-[2-(methylamino)ethyl]-1H-1,2,4-triazol-5-amine dihydrobromide](/img/structure/B5975654.png)
![ethyl 4-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5975662.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5975670.png)
![1-(4-{[(5-fluoro-2-methylbenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B5975676.png)
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B5975681.png)

![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5975701.png)
![4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate](/img/structure/B5975719.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5975725.png)
![1-cyclohexyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5975726.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5975737.png)
![2-[4-(4-fluorobenzyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5975739.png)